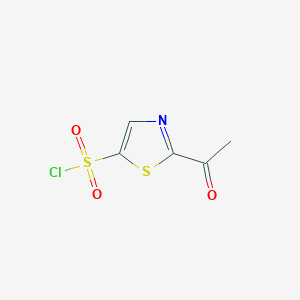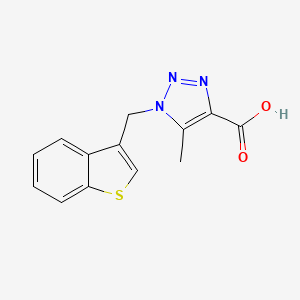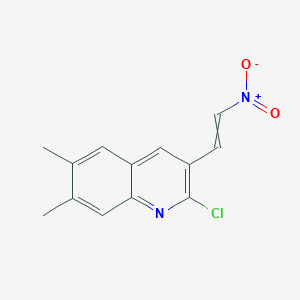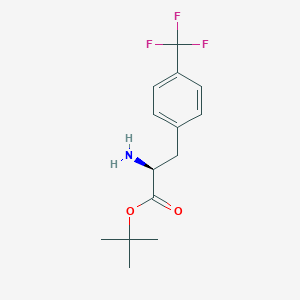
(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester is a compound that combines the structural features of phenylalanine, a common amino acid, with a trifluoromethyl group and a tert-butyl ester.
Preparation Methods
The synthesis of (S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester typically involves the Steglich esterification method. This method uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester . The reaction conditions are mild, making it suitable for sterically demanding and acid-labile substrates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying proteins and peptides.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as increased lipophilicity and metabolic stability
Mechanism of Action
The mechanism of action of (S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester involves its interaction with molecular targets through its trifluoromethyl and ester groups. These interactions can affect the compound’s reactivity and stability, influencing its behavior in biological and chemical systems. The molecular pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester can be compared with other similar compounds, such as:
(S)-4-(Trifluoromethyl)phenylalanine: Lacks the tert-butyl ester group, which affects its solubility and reactivity.
(S)-4-(Trifluoromethyl)phenylalanine methyl ester: Has a methyl ester group instead of a tert-butyl ester, leading to different chemical properties.
(S)-4-(Trifluoromethyl)phenylalanine ethyl ester:
Properties
CAS No. |
1241681-43-5 |
|---|---|
Molecular Formula |
C14H18F3NO2 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C14H18F3NO2/c1-13(2,3)20-12(19)11(18)8-9-4-6-10(7-5-9)14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m0/s1 |
InChI Key |
JZZQKEMVKKJESH-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


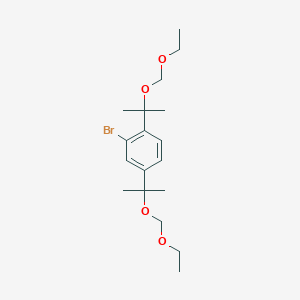
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12632071.png)
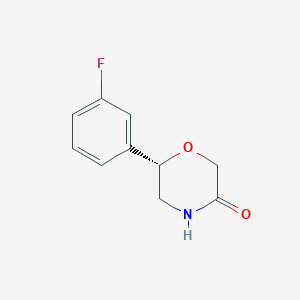
![4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid](/img/structure/B12632076.png)
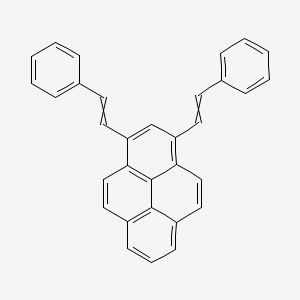
silane](/img/structure/B12632084.png)
![(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide](/img/structure/B12632085.png)
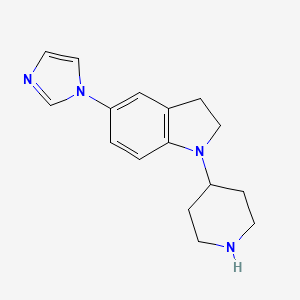
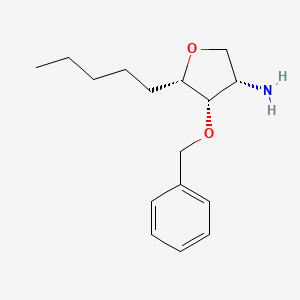
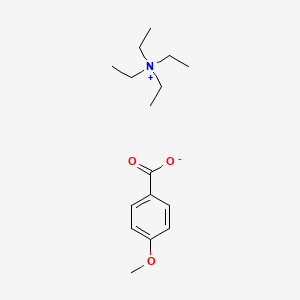
![tert-butyl 4-[(3,3-dimethyl-2,4-dihydro-1H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B12632111.png)
